molecular formula C11H20BrNO B1517029 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one CAS No. 1061458-59-0

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one

Cat. No. B1517029
CAS RN: 1061458-59-0
M. Wt: 262.19 g/mol
InChI Key: JZWYGXAHLOMCFL-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one is a compound with the IUPAC name 1-acetyl-4-(bromomethyl)piperidine . It has a molecular weight of 220.11 . It appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one is 1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one is a pale-yellow to yellow-brown solid . It has a molecular weight of 220.11 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of captodative formyl- and acyl(amino)alkenes, showcasing its role in creating compounds with potential reactivity and applications in organic synthesis (Rulev et al., 2003).
  • It has also been involved in the regioselective synthesis and study of stereochemical structures of anti-tumor active dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, indicating its use in the development of potential anti-cancer agents (Girgis, 2009).

Biological Activity and Pharmacological Applications

  • Research into the cardiovascular actions of related piperidinium compounds like ORG NC 45 has been conducted, comparing their effects with other neuromuscular blocking agents, which could suggest similar investigational pathways for the compound (Marshall et al., 1982).
  • Another study focused on the discovery of antimycobacterial spiro-piperidin-4-ones, highlighting the atom economic and stereoselective synthesis of compounds with significant biological activity against Mycobacterium tuberculosis, pointing towards potential antimicrobial applications (Kumar et al., 2008).

Chemical Properties and Structural Analysis

  • Vecuronium bromide and its intermediates have been studied extensively, providing insights into the crystallographic and spectroscopic properties of neuromuscular blocking agents. This research could inform the structural and functional analysis of similar compounds (Ciceri et al., 2021).

Novel Synthetic Routes and Heterocyclic Compounds

  • Studies have also explored the synthesis of bridged azabicyclic compounds and radical translocation reactions of related piperidines, demonstrating innovative synthetic routes that could be applied to the compound for generating novel heterocyclic structures (Ikeda et al., 1996).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302 and H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-9(2)7-11(14)13-5-3-10(8-12)4-6-13/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWYGXAHLOMCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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